4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile
Description
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 4 and a cyano group at position 2. This structure combines a halogenated aromatic system with a polar nitrile moiety, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-2-11-8-7(6)5(3-10)4-12-8/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISOZTLOLLQPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672259 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-14-5 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile typically involves multi-step synthetic routes. One common method includes the bromination of 1H-pyrrolo[2,3-B]pyridine followed by the introduction of a cyano group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyanating agents like copper(I) cyanide (CuCN). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Scientific Research Applications
Therapeutic Potential
One of the primary applications of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is its use as an inhibitor of SGK-1 kinase. SGK-1 (serum/glucocorticoid-regulated kinase 1) is implicated in various diseases, including cardiovascular diseases and chronic renal disease. The compound has shown promise in:
- Cardiovascular Disease Treatment : Studies indicate that compounds similar to this pyrrolopyridine can be effective in treating cardiovascular disorders by modulating SGK-1 activity .
- Chronic Renal Disease : The inhibition of SGK-1 may also play a role in managing chronic renal conditions, providing a pathway for developing new therapeutic strategies .
Synthesis and Chemical Reactions
The compound can be synthesized through various chemical reactions, including:
- Suzuki Coupling Reaction : This method involves the reaction of azaindole derivatives with boronic acids to yield functionalized pyrrolopyridines .
- Bromination and Tosylation : These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties .
Case Study 1: Inhibition of SGK-1 Kinase
A study published in a patent document outlines the efficacy of 4-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives in inhibiting SGK-1 kinase activity. The research demonstrated that administering doses ranging from 0.1 to 100 mg/kg body weight could yield significant therapeutic effects in animal models suffering from cardiovascular diseases. The findings suggest potential for further clinical investigations .
Case Study 2: Structural Modifications and Activity
Research has indicated that structural modifications of the pyrrolopyridine scaffold can lead to enhanced biological activity. For instance, derivatives with additional functional groups were synthesized and tested for their ability to inhibit various kinases involved in disease pathways. These modifications have been shown to increase potency and selectivity against target enzymes .
Mechanism of Action
The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for tumor growth and survival. This inhibition leads to reduced cell proliferation, induced apoptosis, and decreased migration and invasion of cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Substituent Effects on Reactivity and Properties
- Bromine Position: Bromine at position 4 (target compound) vs. position 5 (e.g., compound 22) alters regioselectivity in cross-coupling reactions. For instance, compound 20a (bromine at position 5) undergoes Sonogashira coupling at position 3 , whereas bromine at position 4 may favor substitutions at adjacent positions.
- Cyano vs. Trifluoromethyl: The cyano group in the target compound is a moderate electron-withdrawing group, while trifluoromethyl (e.g., in compound B18099) is stronger, increasing acidity at position 3 and altering solubility .
- Ester vs. Nitrile : Methyl ester derivatives (e.g., A690536 ) exhibit higher lipophilicity, making them more membrane-permeable but less reactive in nucleophilic substitutions compared to nitriles .
Physicochemical Properties
- Purity : Commercial samples of the target compound and analogs (e.g., A683320 ) are typically >95% pure, ensuring reliability in downstream applications .
- Solubility: The cyano group improves aqueous solubility compared to methyl or trifluoromethyl analogs but reduces it relative to hydroxylated derivatives (e.g., A625234) .
Biological Activity
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile is a heterocyclic organic compound characterized by its unique molecular structure, which includes a bromine atom at the 4-position and a carbonitrile functional group at the 3-position of the pyrrole ring. Its molecular formula is C8H4BrN3, with a molecular weight of approximately 222.04 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly kinases. The presence of the bromine atom enhances its electrophilic nature, making it a suitable candidate for kinase inhibition. Notably, it has been identified as an inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a critical role in several cellular processes including cell survival and proliferation .
Anticancer Activity
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class, including this compound, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. For instance, its effectiveness against ovarian cancer cells has been documented, demonstrating moderate cytotoxicity while exhibiting limited toxicity towards non-cancerous cells .
Neuroprotective and Anti-inflammatory Properties
Summary of Biological Activities
Case Study 1: Inhibition of SGK-1 Kinase
In a study focusing on the inhibition of SGK-1 by this compound, researchers demonstrated that this compound effectively reduced SGK-1 activity in vitro. The study highlighted its potential use in treating diseases associated with dysregulated SGK-1 activity such as certain cancers and metabolic disorders .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity towards ovarian cancer cells while sparing healthy cardiac cells, suggesting a favorable therapeutic index for further development in anticancer therapies .
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile?
Methodological Answer: The compound is typically synthesized via cyclization or cross-coupling reactions. A key approach involves:
- Cyclization of 2-aminopyrrole derivatives with carbonitriles or arylidene malononitriles under acidic conditions (e.g., acetic acid) to form the pyrrolo[2,3-b]pyridine core .
- Sonogashira coupling of brominated intermediates (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) with terminal alkynes, yielding ethynyl-substituted derivatives. Purification via silica gel chromatography (heptane/ethyl acetate) is critical for isolating the product .
- Regioselective bromination at the 4-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-bromination .
Q. How is this compound characterized structurally?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are used to confirm substitution patterns. For example, the bromo group at C4 appears as a deshielded singlet (~δ 8.3–8.4 ppm in H NMR), while the carbonitrile group at C3 shows a characteristic peak at ~δ 115–120 ppm in C NMR .
- HPLC/MS : Ensures purity (>95%) and verifies molecular weight (e.g., [M+H]+ ion at m/z 252.0 for CHBrN) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly when substituents lead to steric clashes or electronic effects .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrrolo[2,3-b]pyridine scaffold be addressed?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
- Electron-Deficient Positions : The 4-bromo group directs electrophilic substitutions to the 5- or 7-positions. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) favors the 5-position due to lower steric hindrance .
- Protecting Groups : Using tert-butoxycarbonyl (Boc) or sulfonyl groups at the 1H-position prevents unwanted side reactions and enhances reaction yields in subsequent functionalizations .
- Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .
Q. What strategies improve yields in Sonogashira coupling reactions involving brominated pyrrolo[2,3-b]pyridines?
Methodological Answer:
- Catalyst Optimization : Use Pd(PPh)Cl/CuI systems with degassed solvents (e.g., THF/DMF) to minimize oxidative homocoupling of alkynes .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yields by 15–20% compared to conventional heating .
- By-Product Mitigation : Silica gel chromatography with gradient elution (heptane:EtOAc from 8:2 to 6:4) effectively separates target compounds from unreacted starting materials .
Q. How do structural modifications at the 3-carbonitrile and 4-bromo positions impact biological activity?
Methodological Answer:
- Carbonitrile to Carboxamide Conversion : Replacing the nitrile with a carboxamide group enhances hydrogen bonding with kinase ATP-binding pockets, as seen in kinase inhibitor SAR studies .
- Bromo Substitution : The 4-bromo group is critical for halogen bonding in protein-ligand interactions. Replacing Br with Cl or I alters binding affinity; for example, iodinated analogs show improved potency but reduced solubility .
- Data Contradictions : Some studies report conflicting bioactivity trends due to assay variability (e.g., cell permeability vs. in vitro enzymatic activity). Cross-validation using orthogonal assays (e.g., SPR and cellular IC) is recommended .
Q. What analytical methods resolve contradictions in reported spectral data for this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular formula assignments caused by isotopic interference (e.g., Br vs. Br) .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded aromatic regions, particularly for derivatives with multiple substituents .
- Comparative Analysis : Cross-referencing data with structurally similar compounds (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) helps identify systematic errors in peak assignments .
Q. How is this compound utilized in designing kinase inhibitors?
Methodological Answer:
- Scaffold for JAK/STAT Inhibitors : The pyrrolo[2,3-b]pyridine core mimics adenine in ATP-binding sites. Introducing a 4-bromo group improves hydrophobic interactions, while the 3-carbonitrile enhances selectivity against off-target kinases .
- Fragment-Based Drug Design : The compound serves as a "headpiece" fragment. Merging with tail fragments (e.g., sulfonamides) via click chemistry generates lead compounds with nanomolar IC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
